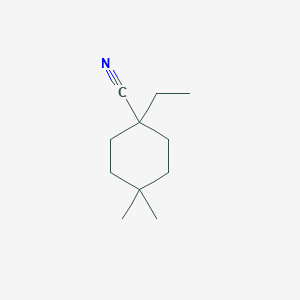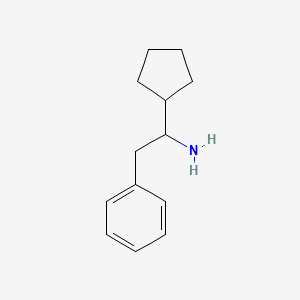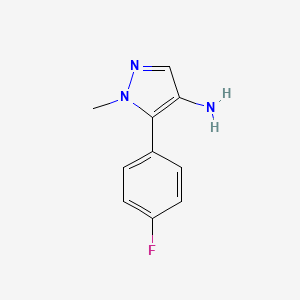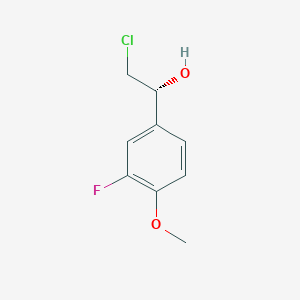
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, along with a hydroxyl group on an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.
Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chlorination: The resulting alcohol is then chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form the corresponding dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketone.
Reduction: Dechlorinated alcohol.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers may use this compound to study the effects of specific functional groups on biological activity.
Industrial Applications: It may be utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
(1R)-2-chloro-1-(4-methoxyphenyl)ethan-1-ol: Lacks the fluoro group, which may affect its reactivity and biological activity.
(1R)-2-chloro-1-(3-fluoro-phenyl)ethan-1-ol: Lacks the methoxy group, potentially altering its chemical properties.
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)propan-1-ol: Has an additional carbon in the backbone, which can influence its steric and electronic properties.
Uniqueness: The presence of both the fluoro and methoxy groups on the phenyl ring, along with the chloro group on the ethan-1-ol backbone, makes (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol unique
特性
分子式 |
C9H10ClFO2 |
|---|---|
分子量 |
204.62 g/mol |
IUPAC名 |
(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m0/s1 |
InChIキー |
WEOJHWQBPOXBNH-QMMMGPOBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H](CCl)O)F |
正規SMILES |
COC1=C(C=C(C=C1)C(CCl)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)

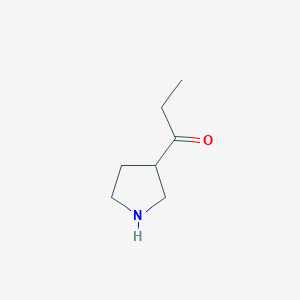

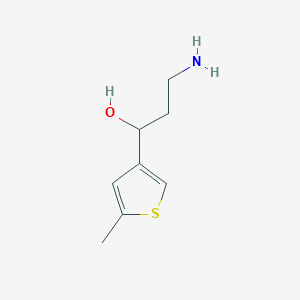
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)
![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
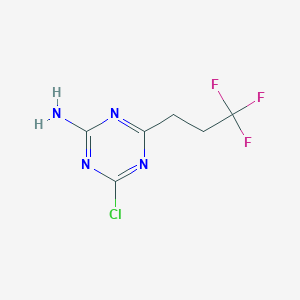
![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)
